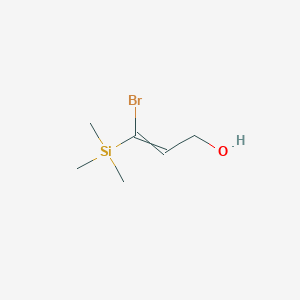![molecular formula C14H16ClN3O2 B14423970 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-87-1](/img/structure/B14423970.png)
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its diverse applications in scientific research This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under reflux conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antiplatelet activities.
類似化合物との比較
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chloro-substituted phenyl groups but has a different core structure.
2-[4-(4-chlorophenyl)-6-(morpholin-4-yl)-3-oxo-(2H)-pyridazin-2-yl]-N’-(4-tert-butylbenzyliden)acetohydrazide: This compound also contains a pyridazinone core and exhibits similar biological activities.
Uniqueness
6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its ability to inhibit calcium ion influx. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology.
特性
CAS番号 |
84313-87-1 |
|---|---|
分子式 |
C14H16ClN3O2 |
分子量 |
293.75 g/mol |
IUPAC名 |
3-(3-chloro-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1,3,9H,2,4-8H2,(H,17,19) |
InChIキー |
OTBCJVZKWRUAEF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)


acetate](/img/structure/B14423951.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

